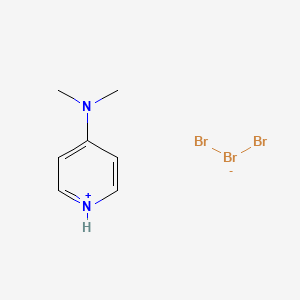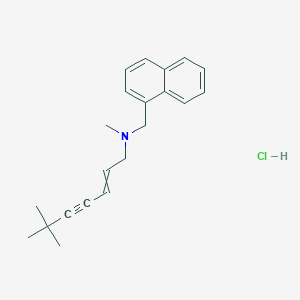![molecular formula C14H22N2O B12432953 N-[2-(diethylamino)propyl]benzamide](/img/structure/B12432953.png)
N-[2-(diethylamino)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(diethylamino)propyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a diethylamino propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)propyl]benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. For example, the synthesis of novocainamide, a related compound, involves the hydrogenation of 4-nitro-N-[2-(diethylamino)ethyl]benzamide on Pd-containing anion exchangers . This method is more efficient than traditional industrial methods and operates under milder conditions.
化学反応の分析
Types of Reactions
N-[2-(diethylamino)propyl]benzamide undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
科学的研究の応用
N-[2-(diethylamino)propyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of polymers, plastics, and other industrial materials.
作用機序
The mechanism of action of N-[2-(diethylamino)propyl]benzamide involves its interaction with specific molecular targets and pathways. For example, in its role as an antiarrhythmic agent, it blocks sodium channels in cardiomyocytes, thereby inhibiting the I_Na current and stabilizing the cardiac rhythm . This action is similar to that of procainamide, a related compound.
類似化合物との比較
N-[2-(diethylamino)propyl]benzamide can be compared with other benzamide derivatives, such as:
Procainamide: Used as an antiarrhythmic agent, it has a similar mechanism of action but differs in its pharmacokinetic properties.
Benzamide: The simplest amide derivative of benzoic acid, used in various industrial applications.
4-Amino-N-[2-(diethylamino)ethyl]benzamide: Used in antibacterial studies and characterized by its ion-associate complex formation.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
N-[2-(diethylamino)propyl]benzamide |
InChI |
InChI=1S/C14H22N2O/c1-4-16(5-2)12(3)11-15-14(17)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,15,17) |
InChIキー |
KNFPSRCUBCGQCJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(C)CNC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




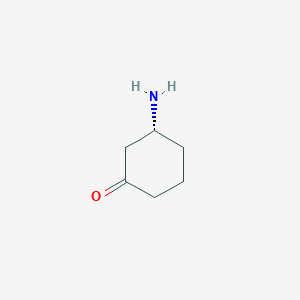


![(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12432914.png)
![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6S)-3,5-dihydroxy-2-[[(1R,2R,4R,5S,8S,10R,13R,14S,17R,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432916.png)
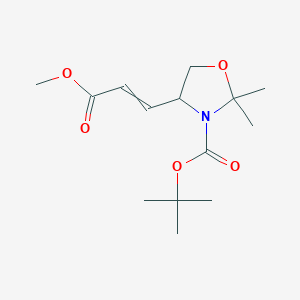
![5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole;hydrochloride](/img/structure/B12432943.png)
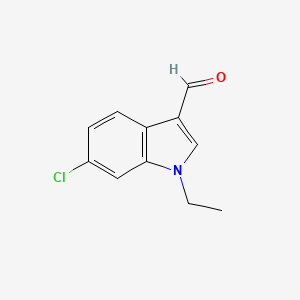
![(2R,3R,4R,5R,6S)-2-{[(2S,3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy}-6-methyloxane-3,4,5-triol](/img/structure/B12432957.png)

